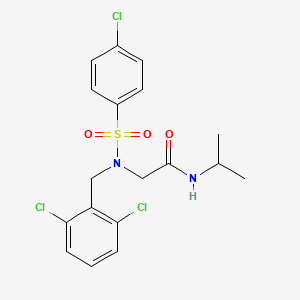
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly known as TAK-659 and is currently being studied for its potential therapeutic applications in the treatment of various types of cancer.
Mechanism of Action
TAK-659 works by inhibiting the activity of an enzyme called Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that is involved in the development and survival of cancer cells. By inhibiting BTK activity, TAK-659 can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. Additionally, TAK-659 can inhibit the activity of various signaling pathways that are involved in the development and progression of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 for lab experiments is its potency and specificity towards BTK. This allows researchers to investigate the role of BTK in cancer development and progression. However, one of the limitations of TAK-659 is its potential toxicity towards non-cancerous cells, which can limit its therapeutic applications.
Future Directions
There are several future directions for the study of TAK-659. One potential direction is to investigate its potential therapeutic applications in combination with other anti-cancer drugs. Another direction is to investigate its potential applications in the treatment of other diseases that are associated with BTK activity, such as autoimmune disorders. Additionally, further studies are needed to investigate the safety and efficacy of TAK-659 in clinical trials.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions that begin with the reaction of 2,6-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate, 2-(4-chlorobenzenesulfonyl)-N-(2,6-dichlorobenzyl)amine. This intermediate is then reacted with isopropylacetamide to produce the final product, 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide.
Scientific Research Applications
TAK-659 has been the subject of several scientific studies that have investigated its potential therapeutic applications in the treatment of various types of cancer. Some of these studies have shown that TAK-659 has potent anti-tumor activity against certain types of cancer cells.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12(2)22-18(24)11-23(10-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBZZAIMRZGFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
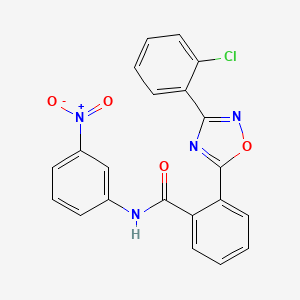
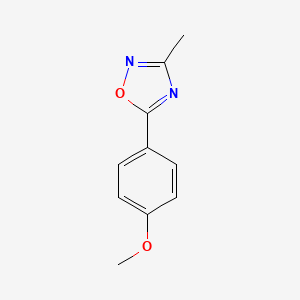


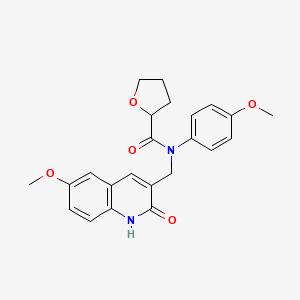
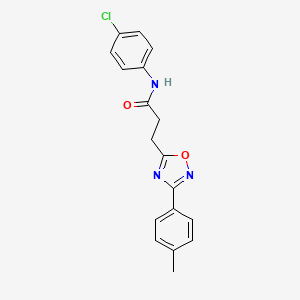



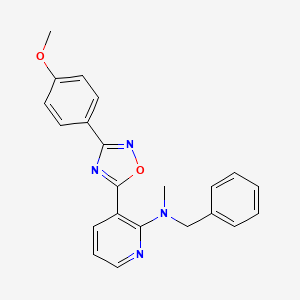
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
